Triethyl(2,2,2-trichloroethoxy)silane

Protecting group chemistry Silyl ether stability Hydrolysis kinetics

Triethyl(2,2,2-trichloroethoxy)silane (CAS 62803-43-4; molecular formula C8H17Cl3OSi; MW 263.664) is an organosilicon compound classified as a triethylsilyl (TES) ether of 2,2,2-trichloroethanol. It belongs to a family of silyl-protected trichloroethanols, where varying silyl groups (TMS, TES, TBDMS) are used to modulate physical, chemical, and deprotection properties.

Molecular Formula C8H17Cl3OSi
Molecular Weight 263.7 g/mol
CAS No. 62803-43-4
Cat. No. B14510930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(2,2,2-trichloroethoxy)silane
CAS62803-43-4
Molecular FormulaC8H17Cl3OSi
Molecular Weight263.7 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OCC(Cl)(Cl)Cl
InChIInChI=1S/C8H17Cl3OSi/c1-4-13(5-2,6-3)12-7-8(9,10)11/h4-7H2,1-3H3
InChIKeyDWHVKLAZBVDSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl(2,2,2-trichloroethoxy)silane (CAS 62803-43-4): Differential Evidence Guide for Scientific Procurement


Triethyl(2,2,2-trichloroethoxy)silane (CAS 62803-43-4; molecular formula C8H17Cl3OSi; MW 263.664) is an organosilicon compound classified as a triethylsilyl (TES) ether of 2,2,2-trichloroethanol. It belongs to a family of silyl-protected trichloroethanols, where varying silyl groups (TMS, TES, TBDMS) are used to modulate physical, chemical, and deprotection properties . The compound's differentiation from its closest in-class analogs—primarily trimethyl(2,2,2-trichloroethoxy)silane (TMS analog) and tert-butyldimethyl(2,2,2-trichloroethoxy)silane (TBDMS analog)—is derived almost entirely from the well-established divergent properties of the triethylsilyl group versus trimethylsilyl and tert-butyldimethylsilyl groups . Direct head-to-head comparative studies for this specific compound are absent from the primary literature; the differential evidence presented herein is therefore predominantly class-level inference supported by general silyl ether protection group chemistry.

Why Generic Substitution of Triethyl(2,2,2-trichloroethoxy)silane Is Not Advisable


Generic substitution among silyl ethers of 2,2,2-trichloroethanol is not advisable due to the fundamentally different stability and reactivity profiles dictated by the silyl substituents. The triethylsilyl (TES) moiety in triethyl(2,2,2-trichloroethoxy)silane confers a hydrolytic stability that is 10- to 100-fold greater than its trimethylsilyl (TMS) counterpart , directly impacting shelf-life, reaction tolerance, and deprotection orthogonality. Conversely, the TES group is significantly more labile to acid-catalyzed cleavage than the tert-butyldimethylsilyl (TBDMS) group, enabling chemoselective deprotection schemes where TBDMS ethers remain intact . Simply interchanging silyl analogs without accounting for these quantitative stability differences can lead to unintended premature deprotection or failed orthogonal protection strategies in multi-step syntheses. The specific evidence dimensions below quantify these differences and provide the basis for informed procurement decisions.

Quantitative Differentiation Guide for Triethyl(2,2,2-trichloroethoxy)silane


Hydrolytic Stability Advantage: TES vs. TMS (10–100× Factor)

The triethylsilyl (TES) protecting group is reported to be 10 to 100 times more stable toward hydrolysis than the trimethylsilyl (TMS) group . This class-level stability difference directly applies to triethyl(2,2,2-trichloroethoxy)silane compared to its TMS analog, trimethyl(2,2,2-trichloroethoxy)silane. No direct compound-specific comparative hydrolysis study was identified; the evidence is class-level inference based on the general behavior of TES versus TMS ethers.

Protecting group chemistry Silyl ether stability Hydrolysis kinetics

Chemoselective Deprotection Orthogonality: TES vs. TBDMS

Triethylsilyl (TES) ethers can be selectively deprotected using formic acid in methanol (5–10%) or methylene chloride (2–5%) with excellent yields, while tert-butyldimethylsilyl (TBDMS) protecting groups remain unaffected . This chemoselectivity provides a clear differentiation for triethyl(2,2,2-trichloroethoxy)silane over its TBDMS analog, tert-butyldimethyl(2,2,2-trichloroethoxy)silane. The evidence is class-level and derived from general TES ether behavior.

Orthogonal protection Chemoselective deprotection Formic acid method

Molecular Weight Advantage for GC-MS Detection of 2,2,2-Trichloroethanol

For the purpose of detecting and quantifying 2,2,2-trichloroethanol via GC-MS, the choice of silyl derivatization reagent directly impacts analyte molecular weight and volatility. Triethyl(2,2,2-trichloroethoxy)silane (MW 263.66) offers a higher molecular weight derivative compared to the TMS analog (C5H11Cl3OSi, MW 221.59) , which can improve chromatographic separation from low-MW volatile interferences. The TBDMS analog shares an identical molecular formula (C8H17Cl3OSi, MW 263.66) , but the branched tert-butyl group alters fragmentation patterns in mass spectrometry. The specific fragmentation advantage has not been quantified in comparative studies.

Analytical derivatization GC-MS Volatile derivatives

Steric Profile for Selective Protection of Primary vs. Secondary Alcohols

The triethylsilyl group is bulky enough to provide steric bias in the protection of primary over secondary alcohols, yet is less congested than the TBDMS group . While the TMS group provides minimal steric discrimination, and the TBDMS group can be too hindered for efficient protection of sterically demanding substrates, the TES group—including triethyl(2,2,2-trichloroethoxy)silane—occupies an intermediate steric profile. For the specific context of 2,2,2-trichloroethanol protection, this steric factor influences the rate of silylation and deprotection kinetics, though no compound-specific quantitative rate comparison has been identified.

Steric hindrance Silyl ether selectivity Alcohol protection

Highest-Confidence Application Scenarios for Triethyl(2,2,2-trichloroethoxy)silane


Multi-Step Organic Synthesis Requiring Orthogonal Silyl Protection

Due to the class-level orthogonality of TES and TBDMS deprotection (TES cleaved by HCOOH/MeOH, TBDMS intact) , triethyl(2,2,2-trichloroethoxy)silane is suitable for synthetic routes where a TBDMS-protected intermediate must survive the deprotection of a trichloroethanol moiety. This scenario is applicable when the target molecule contains multiple hydroxyl groups requiring differential protection, and the synthetic sequence demands a mild, selective acid-labile cleavage step that does not affect TBDMS groups.

Long-Term Storage or Humid-Reaction Conditions for Silyl-Protected Intermediates

The 10–100× greater hydrolytic stability of TES over TMS renders triethyl(2,2,2-trichloroethoxy)silane the better choice when the protected compound must withstand ambient moisture during extended storage or when the subsequent reaction step involves aqueous or slightly acidic media that would prematurely cleave a TMS analog. This is a class-level advantage, not confirmed by compound-specific stability studies.

GC-MS Derivatization of 2,2,2-Trichloroethanol for Method Development

When developing a GC-MS method for the detection of residual 2,2,2-trichloroethanol in drug substance or environmental samples, the TES derivative (MW 263.66) offers a higher molecular weight analyte than the TMS derivative (MW 221.59) , which may improve signal-to-noise ratio in selected ion monitoring (SIM) mode and provide distinct fragmentation patterns for confirmation. The TBDMS analog shares the same nominal molecular weight but may differ in retention time and fragmentation, offering orthogonal selectivity.

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